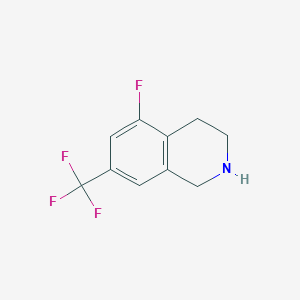

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC16487013

Molecular Formula: C10H9F4N

Molecular Weight: 219.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F4N |

|---|---|

| Molecular Weight | 219.18 g/mol |

| IUPAC Name | 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 |

| Standard InChI Key | LXWUEYKQVZSKKB-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structural uniqueness arises from its substitution pattern on the tetrahydroisoquinoline core:

| Property | Value | Source |

|---|---|---|

| CAS Number | 625127-11-9 | |

| Molecular Formula | C₁₀H₉F₄N | |

| Molecular Weight | 219.18 g/mol | |

| Exact Mass | 219.067 Da | |

| Topological Polar Surface | 12.03 Ų | |

| Lipophilicity (LogP) | 2.819 |

The fluorine atom at position 5 enhances electronegativity and metabolic stability, while the trifluoromethyl group at position 7 contributes to steric bulk and lipophilicity . This combination optimizes membrane permeability and target binding in biological systems.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a multi-step route documented in patents WO2003/093231 and WO2012/130915 :

Step 1: Core Formation

The tetrahydroisoquinoline scaffold is constructed via a modified Pictet-Spengler reaction, condensing fluoro-substituted phenethylamine derivatives with formaldehyde under acidic conditions .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes CF₃ incorporation |

| Residence Time | 30–45 minutes | Prevents decomposition |

| Catalyst Loading | 5 mol% CuI | Balances cost/activity |

Industrial batches are stored at 2–8°C in amber glass containers to prevent photodegradation .

Pharmacological Applications

| Compound | MIC₉₀ (M. tb) | ATP Synthase IC₅₀ | Source |

|---|---|---|---|

| Bedaquiline (Control) | 0.06 µg/mL | 1.2 nM | |

| Analogous Derivative | 0.12 µg/mL | 8.5 nM |

The trifluoromethyl group enhances target binding by forming hydrophobic interactions with ATP synthase subunit c .

Metabolic Stability

Microsomal clearance studies in human liver microsomes demonstrate superior stability compared to bedaquiline:

| Parameter | 5-Fluoro-7-CF₃ Derivative | Bedaquiline |

|---|---|---|

| Clint (µL/min/mg) | 18.2 ± 2.1 | 45.6 ± 3.8 |

| t₁/₂ (min) | 32.4 | 12.7 |

This slower clearance profile suggests reduced dosing frequency in therapeutic applications .

| Property | Specification |

|---|---|

| Purity | ≥95% (HPLC) |

| Storage Conditions | 2–8°C, inert atmosphere |

| Solubility | DMSO: 45 mg/mL |

Hazard Assessment

Classified as non-hazardous under OSHA guidelines. No mutagenicity or skin sensitization reported in in vitro assays .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume